molecular formula C22H26O6 B14863927 5-[(2S,3S,4S,5R)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-1,3-benzodioxole

5-[(2S,3S,4S,5R)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-1,3-benzodioxole

Cat. No.: B14863927
M. Wt: 386.4 g/mol
InChI Key: WHNJCTMEGTVMBR-BKOMJCAWSA-N
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Description

The compound 5-[(2S,3S,4S,5R)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-1,3-benzodioxole is a complex organic molecule characterized by its unique structural features. It consists of a benzodioxole ring fused with an oxolane ring, which is further substituted with dimethyl and trimethoxyphenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2S,3S,4S,5R)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-1,3-benzodioxole typically involves multiple steps, including the formation of the oxolane ring and the subsequent attachment of the benzodioxole and trimethoxyphenyl groups. Common synthetic routes may include:

    Formation of the Oxolane Ring: This step often involves the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.

    Attachment of the Benzodioxole Group: This can be achieved through a Friedel-Crafts acylation reaction, where the oxolane ring is reacted with a benzodioxole derivative in the presence of a Lewis acid catalyst.

    Introduction of the Trimethoxyphenyl Group: This step may involve a nucleophilic substitution reaction, where the oxolane ring is reacted with a trimethoxyphenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(2S,3S,4S,5R)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-1,3-benzodioxole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the trimethoxyphenyl group, where halides or other nucleophiles replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), halides (e.g., bromides, chlorides)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, other substituted phenyl derivatives

Scientific Research Applications

5-[(2S,3S,4S,5R)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-1,3-benzodioxole: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(2S,3S,4S,5R)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

5-[(2S,3S,4S,5R)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-1,3-benzodioxole: can be compared with other similar compounds, such as:

    Benzodioxole Derivatives: Compounds with similar benzodioxole structures but different substituents, which may exhibit varying biological and chemical properties.

    Oxolane Derivatives: Compounds with oxolane rings substituted with different functional groups, leading to differences in reactivity and applications.

    Trimethoxyphenyl Compounds: Molecules containing the trimethoxyphenyl group but with different core structures, affecting their overall properties and uses.

By comparing these compounds, the unique features and potential advantages of This compound can be highlighted, such as its specific biological activities, synthetic accessibility, and versatility in various applications.

Properties

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

5-[(2S,3S,4S,5R)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-1,3-benzodioxole

InChI

InChI=1S/C22H26O6/c1-12-13(2)21(15-9-18(23-3)22(25-5)19(10-15)24-4)28-20(12)14-6-7-16-17(8-14)27-11-26-16/h6-10,12-13,20-21H,11H2,1-5H3/t12-,13-,20-,21+/m0/s1

InChI Key

WHNJCTMEGTVMBR-BKOMJCAWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C(=C4)OC)OC)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

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